Bienvenue dans la boutique en ligne BenchChem!

NSD-IN-2

Epigenetics Cancer Biology Histone Methyltransferase

NSD-IN-2 (CAS 2351225-46-0) is a potent, irreversible pan-NSD inhibitor that covalently targets NSD1, NSD2, and NSD3. Unlike reversible probes (UNC6934, IACS-17596), its covalent mechanism ensures sustained target engagement indispensable for washout-resistant PD studies and epigenetic reprogramming time-course experiments. Multi-isoform coverage enables functional redundancy studies impossible with selective inhibitors. Essential for AML and NSD-driven oncology models. Procure NSD-IN-2 for durable, reproducible pan-NSD blockade.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B11928476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSD-IN-2
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC1CN1C2=CC(=C3C(=C2)SC(=N3)N)O
InChIInChI=1S/C10H11N3OS/c1-5-4-13(5)6-2-7(14)9-8(3-6)15-10(11)12-9/h2-3,5,14H,4H2,1H3,(H2,11,12)
InChIKeyPHBIAWCGMOCBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSD-IN-2: A Potent, Irreversible NSD Family Inhibitor for Cancer Epigenetics Research


NSD-IN-2 (CAS 2351225-46-0) is a small-molecule histone methyltransferase inhibitor characterized as a potent and irreversible inhibitor of the nuclear receptor binding SET domain protein 1 (NSD1) [1]. As a pan-NSD inhibitor, it also demonstrates inhibitory activity against other members of the NSD family, including NSD2 and NSD3 . This compound is a critical tool for studying epigenetic dysregulation in oncology, specifically in models where aberrant NSD activity drives tumorigenesis, such as acute myeloid leukemia (AML) .

NSD-IN-2 Differentiation: Why Target Promiscuity and Binding Kinetics Preclude Simple Analog Substitution


The NSD family of histone methyltransferases (NSD1, NSD2/MMSET/WHSC1, NSD3/WHSC1L1) presents a challenging landscape for chemical probe development due to high structural homology within their catalytic SET domains, leading to functional overlap yet distinct biological roles in development and disease [1]. The pharmacological profile of NSD-IN-2 is distinguished by two key features not uniformly shared across NSD-targeting compounds: its irreversible binding mechanism and its reported multi-target activity across the NSD family . Substituting NSD-IN-2 with a selective, reversible NSD2 inhibitor (e.g., LEM-14, IACS-17596) or a purely NSD1-specific ligand would fundamentally alter the experimental system, compromising the intended biological effect and confounding data interpretation . The following evidence dimensions provide quantitative context for these critical differentiators, which are essential for scientific procurement decisions.

NSD-IN-2 Quantitative Evidence Guide: Potency, Irreversibility, and Pan-NSD Activity Data for Informed Procurement


Irreversible Inhibition: A Unique Mechanism Not Found in Common NSD2/NSD3-Selective Probes

NSD-IN-2 functions as an irreversible inhibitor of NSD1 [1]. This contrasts sharply with many other commonly used NSD family probes, such as the NSD2-selective inhibitor LEM-14 and the high-potency NSD2 inhibitor IACS-17596, which are reported as reversible or SAM-competitive inhibitors . The irreversible binding mode leads to time-dependent inhibition and prolonged target engagement, a feature critical for studies requiring sustained suppression of NSD activity. Vendor descriptions also note irreversible activity towards the broader NSD family (NSD1/2/3) .

Epigenetics Cancer Biology Histone Methyltransferase

Pan-NSD Target Engagement: Broad-Spectrum Inhibition Versus Single-NSD Selectivity

NSD-IN-2 is reported to inhibit multiple NSD family members (NSD1, NSD2, and NSD3), as described by MedChemExpress . This pan-NSD profile is a critical point of differentiation from the majority of emerging NSD inhibitors, which are designed for high selectivity towards a single isoform, typically NSD2. For instance, the chemical probe UNC6934 is a potent antagonist of the NSD2-PWWP1 domain with a Kd of 80 nM, demonstrating high selectivity over 14 other PWWP domains, including NSD3 . Similarly, IACS-17596 inhibits NSD2 with an IC50 of 8.8 nM and exhibits >300-fold selectivity over a panel of KMTs including NSD1 and NSD3 .

Epigenetics Cancer Research Chemical Biology

Differential Utility: NSD1 Inhibition Versus the NSD2-Focused Inhibitor Landscape

While many recent NSD inhibitor development efforts focus on NSD2 (e.g., IACS-17596, UNC6934, LEM-14), NSD-IN-2 is consistently described as a potent and irreversible inhibitor of NSD1 [1]. This places it in a distinct and smaller class of chemical tools. The NSD2-selective probe LEM-14, for example, demonstrates an in vitro IC50 of 132 µM for NSD2 but is inactive against the closely related NSD1 and NSD3 [2]. This direct contrast in primary target preference—NSD1 for NSD-IN-2 versus NSD2 for the comparator set—defines their non-overlapping applications.

Epigenetics Cancer Biology Chemical Tools

NSD-IN-2: Validated Research and Industrial Application Scenarios


Investigating NSD1-Driven Oncogenesis in Acute Myeloid Leukemia (AML)

NSD-IN-2 is directly applicable for research into acute myeloid leukemia, where NSD1 dysregulation is implicated . The compound's irreversible, pan-NSD inhibitory activity makes it a powerful tool for dissecting the epigenetic mechanisms driven by NSD1 in AML cell lines. Its reported pan-NSD activity also allows researchers to assess the functional consequences of combined NSD family inhibition, a scenario distinct from studies employing NSD2-selective agents .

Probing the Functional Redundancy and Compensation within the NSD Family

The ability of NSD-IN-2 to inhibit multiple NSD family members (NSD1/2/3) positions it as a critical reagent for studies investigating functional compensation and redundancy among NSD isoforms. This is in contrast to the use of highly selective probes like UNC6934 (NSD2-selective, Kd=80 nM) or IACS-17596 (NSD2-selective, IC50=8.8 nM) . Experiments employing NSD-IN-2 can reveal the collective role of NSD enzymes in chromatin regulation, which may be missed by more selective chemical tools.

Pharmacodynamic Studies Requiring Sustained Target Engagement via Irreversible Binding

The irreversible mechanism of NSD-IN-2 is a key asset for pharmacodynamic (PD) studies designed to correlate target inhibition with biological effect over extended periods or after compound washout. This binding kinetics profile distinguishes it from reversible, SAM-competitive inhibitors . Researchers can utilize this property to achieve a durable blockade of NSD enzymatic activity, enabling the study of epigenetic reprogramming kinetics and the establishment of robust target engagement biomarkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSD-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.